REACTION_CXSMILES
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[F:1][C:2]([F:11])([F:10])[C:3]1[N:8]=[CH:7][N:6]=[C:5](O)[CH:4]=1.P(Cl)(Cl)([Cl:14])=O>>[Cl:14][C:5]1[CH:4]=[C:3]([C:2]([F:11])([F:10])[F:1])[N:8]=[CH:7][N:6]=1
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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FC(C1=CC(=NC=N1)O)(F)F
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Name
|
|
Quantity
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17 mL
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Type
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reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
|
CONCENTRATION
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Details
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The reaction mixture was carefully concentrated in vacuo
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Type
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DISTILLATION
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Details
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the residue was distilled (Kugelrohr) under reduced pressure (bp=30-55° C.@10 mbar)
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Name
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|
Type
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product
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Smiles
|
ClC1=NC=NC(=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g |
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |